![molecular formula C7H6ClFO2S B1526983 3-Fluoro-5-methylbenzene-1-sulfonyl chloride CAS No. 1214350-72-7](/img/structure/B1526983.png)
3-Fluoro-5-methylbenzene-1-sulfonyl chloride
Overview
Description
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClFO2S . It is also known as 3-fluoro-4-methylbenzenesulfonyl chloride . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-methylbenzene-1-sulfonyl chloride is 1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 208.64 .Scientific Research Applications
Synthesis of Complex Molecules
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is instrumental in the synthesis of complex molecules through regioselective synthesis techniques. It has been utilized as a precursor or intermediate in the creation of functionalized molecules with specific properties. For example, its role in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process highlights its versatility in synthesizing functionalized isoxazoles possessing sulfonyl fluoride moieties, which are valuable in various chemical transformations and pharmaceutical applications (Leng & Qin, 2018).
Development of Antimicrobial Agents
Research has demonstrated the potential of derivatives of 3-Fluoro-5-methylbenzene-1-sulfonyl chloride in the development of antimicrobial agents. The synthesis of sulfonamides and carbamates from related compounds has shown significant antimicrobial activity. These studies highlight the molecule's utility in creating compounds with potent antimicrobial properties, providing a foundation for the development of new antibiotics or antifungal agents (Janakiramudu et al., 2017).
Innovative Materials Creation
The synthesis of arylsulfonic polymers from derivatives similar to 3-Fluoro-5-methylbenzene-1-sulfonyl chloride showcases the material science applications of such compounds. These polymers, derived from reactions involving aminobenzenesulfonyl fluorides, possess unique properties such as high thermal stability and specific reactivities, making them suitable for various industrial applications. The development of such polymers indicates the broad potential of 3-Fluoro-5-methylbenzene-1-sulfonyl chloride in the field of advanced material sciences (Hart & Timmerman, 1960).
Safety and Hazards
3-Fluoro-5-methylbenzene-1-sulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection should be taken when handling this compound .
properties
IUPAC Name |
3-fluoro-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUHCPPLBJCKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylbenzene-1-sulfonyl chloride | |
CAS RN |
1214350-72-7 | |
Record name | 3-fluoro-5-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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